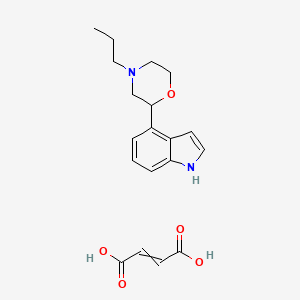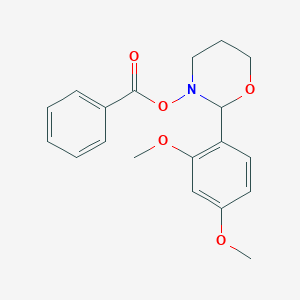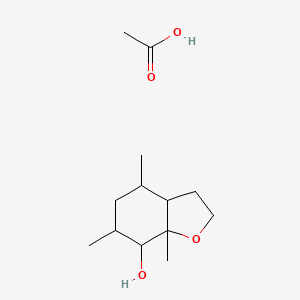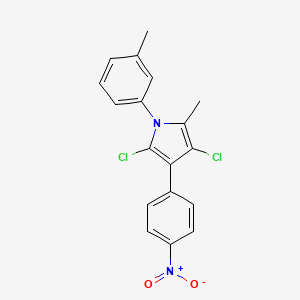![molecular formula C12H19NOS B14387216 2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine CAS No. 89996-61-2](/img/structure/B14387216.png)
2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine is a heterocyclic compound that features a thiazine ring fused with a cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethoxy-substituted cyclooctane derivative with a thioamide under acidic or basic conditions to form the thiazine ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, potentially altering its chemical properties.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6a,7,8,9,10-Hexahydro-5H-pyrazino[2,3-e]pyrido: This compound has a similar fused ring structure but contains a pyrazine ring instead of a thiazine ring.
Tetrahydroisoquinoline derivatives: These compounds share a similar saturated ring system but differ in the heteroatoms present in the ring.
Uniqueness
2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine is unique due to the presence of both an ethoxy group and a thiazine ring fused with a cyclooctane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89996-61-2 |
|---|---|
Formule moléculaire |
C12H19NOS |
Poids moléculaire |
225.35 g/mol |
Nom IUPAC |
2-ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine |
InChI |
InChI=1S/C12H19NOS/c1-2-14-12-13-11-8-6-4-3-5-7-10(11)9-15-12/h2-9H2,1H3 |
Clé InChI |
RVPOSGOKAHUNRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(CCCCCC2)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)


![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)


